N,N-dimethyl-9-Anthracenemethanamine
Description
Contextualization within Anthracene (B1667546) Derivatives Research
The study of N,N-dimethyl-9-Anthracenemethanamine is firmly rooted in the broader field of anthracene derivatives research. Anthracene and its derivatives have long been a subject of intense scientific scrutiny due to their versatile synthesis and wide range of applications. evitachem.com Historically, these compounds have been instrumental in the development of dyes and pigments. In contemporary research, the focus has shifted towards their application in materials science and photochemistry. Scientists actively explore how modifying the anthracene core at various positions, particularly the 9 and 10 positions, can tune its electronic and optical properties. This has led to the development of anthracene-based compounds for use in organic light-emitting diodes (OLEDs), fluorescent probes for chemical and biological sensing, and as building blocks for advanced polymeric materials. The introduction of different functional groups, such as the dimethylaminomethyl group in this compound, is a key strategy in this research area to create molecules with tailored functionalities.
Scope of Academic Investigation of this compound
Academic investigation into this compound has primarily concentrated on its synthesis and photophysical properties. A common synthetic route involves the N-methylation of anthracen-9-amine, utilizing methylating agents in the presence of a base. evitachem.com
A significant area of research for this compound is the study of its fluorescence properties. Like many anthracene derivatives, this compound is fluorescent. However, the presence of the dimethylamino group introduces a mechanism for intramolecular fluorescence quenching. researchgate.net This phenomenon is attributed to a process known as photoinduced electron transfer (PET), where upon excitation by light, an electron is transferred from the nitrogen atom of the amino group to the photoexcited anthracene core. This process provides a non-radiative pathway for the excited state to return to the ground state, thus reducing the fluorescence intensity. The efficiency of this quenching is a subject of detailed study and is influenced by factors such as solvent polarity and the specific geometry of the molecule. researchgate.net The decay kinetics of its excited state have been shown to be bi-exponential, suggesting the involvement of more than one transient species. researchgate.net
Below is a table summarizing some of the reported physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C17H17N |
| Molecular Weight | 235.32 g/mol |
| Melting Point | 75-77 °C |
| Boiling Point (Predicted) | 375.8 ± 11.0 °C |
| pKa (Predicted) | 8.80 ± 0.28 |
Significance of the Anthracene Moiety in Advanced Materials and Photochemistry
The anthracene moiety, the fundamental structural unit of this compound, is of paramount significance in the fields of advanced materials and photochemistry. Its extended π-conjugated system is responsible for its characteristic strong UV absorption and fluorescence emission, making it an excellent chromophore. chalcogen.romdpi.com This inherent luminescence is harnessed in the development of a wide array of advanced materials. For instance, anthracene derivatives are crucial components in organic light-emitting diodes (OLEDs), where they can function as the emissive layer, contributing to the device's color and efficiency.
In the realm of photochemistry, the anthracene moiety is known for its unique reactivity upon exposure to light. One of the most studied photochemical reactions of anthracene is its [4+4] photodimerization. mdpi.com This reversible reaction, triggered by UV light, has been explored for applications in photo-switchable materials and data storage. Furthermore, the excited states of anthracene can interact with other molecules in various ways, such as through energy transfer or electron transfer. This makes anthracene and its derivatives valuable as photosensitizers and fluorescent probes. chalcogen.ro By attaching specific functional groups to the anthracene core, researchers can design molecules that exhibit changes in their fluorescence in response to their environment or the presence of specific analytes, forming the basis for highly sensitive chemical sensors.
Structure
3D Structure
Properties
Molecular Formula |
C17H17N |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-anthracen-9-yl-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17N/c1-18(2)12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,12H2,1-2H3 |
InChI Key |
FICKEBFJBLMGHG-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Canonical SMILES |
CN(C)CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dimethyl 9 Anthracenemethanamine and Its Derivatives
Established Synthetic Pathways for N,N-dimethyl-9-Anthracenemethanamine
The primary methods for synthesizing this compound revolve around the transformation of the readily available precursor, 9-anthracenecarboxaldehyde. These methods include direct amination techniques and derivatization strategies.
Amination Reactions (e.g., Leuckart-type reductive amination)
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, providing a direct route to amines. wikipedia.orgmdpi.com In the context of this compound synthesis, this reaction typically involves heating 9-anthracenecarboxaldehyde with a suitable aminating and reducing agent. wikipedia.org While formamide (B127407) or ammonium (B1175870) formate (B1220265) are the traditional reagents for the Leuckart reaction, N,N-dimethylformamide (DMF) can be employed to introduce the dimethylamino group directly. sciencemadness.org
The reaction mechanism when using formamide involves the initial nucleophilic attack of formamide on the carbonyl carbon of the aldehyde. wikipedia.org This is followed by dehydration to form an N-formyl derivative, which is subsequently reduced. wikipedia.org When DMF is used, it can serve as both the dimethylamine (B145610) source and a solvent. The reaction generally requires high temperatures, often in the range of 160-185 °C. researchgate.net
A discussion forum on chemical synthesis notes a reference in "Organic Reactions, Volume 5" that describes a procedure for the Leuckart reaction using DMF with furfural (B47365) as the aldehyde, suggesting the direct formation of the tertiary amine without the need for hydrolysis of an amide intermediate. sciencemadness.org
Table 1: Key Features of the Leuckart-type Reaction for Amine Synthesis
| Feature | Description | Reference |
| Reaction Type | Reductive Amination | wikipedia.org |
| Starting Materials | Aldehyde or Ketone | wikipedia.org |
| Aminating/Reducing Agents | Formamide, Ammonium Formate, N,N-Dimethylformamide | wikipedia.orgsciencemadness.org |
| General Conditions | High temperatures (160-185 °C) | researchgate.net |
| Intermediate (with formamide) | N-formyl derivative | wikipedia.org |
| Advantage of DMF | Direct formation of tertiary amine | sciencemadness.org |
Derivatization from 9-Anthracenecarboxaldehyde
A more common and often higher-yielding approach to this compound is the reductive amination of 9-anthracenecarboxaldehyde with dimethylamine. This method offers greater control and generally proceeds under milder conditions than the classical Leuckart reaction. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is known for its selectivity in reducing iminium ions in the presence of carbonyl groups. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com
The reaction proceeds via the initial formation of an iminium ion from the condensation of 9-anthracenecarboxaldehyde with dimethylamine. This intermediate is then reduced in situ by the hydride reagent to yield the final tertiary amine. The pH of the reaction is a critical parameter, with a slightly acidic environment often favoring the formation and subsequent reduction of the iminium ion. harvard.edu
Synthesis of this compound Analogues and Functionalized Derivatives
The synthetic methodologies used for this compound can be adapted to produce a variety of analogues and functionalized derivatives, including secondary amines and compounds bearing electron-deficient substituents.
N-Methyl-9-anthracenemethanamine and Related Secondary Amines
The synthesis of the secondary amine, N-methyl-9-anthracenemethanamine, can be achieved through the reductive amination of 9-anthracenecarboxaldehyde with methylamine (B109427). Similar to the synthesis of the tertiary amine, this reaction can be carried out using a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. masterorganicchemistry.comharvard.edu The use of methylamine hydrochloride is a common practice, often in the presence of a base to liberate the free amine.
A one-pot, solvent-free synthesis of N-methyl imines from aromatic aldehydes has been reported, which involves grinding the aldehyde with methylamine hydrochloride and a base such as sodium bicarbonate. This method could potentially be applied to 9-anthracenecarboxaldehyde to form the corresponding N-methyl imine, which can then be reduced to N-methyl-9-anthracenemethanamine.
Derivatives with Electron-Deficient Substituents
The introduction of electron-deficient substituents, such as nitro or cyano groups, onto the anthracene (B1667546) core can significantly alter the photophysical properties of the resulting aminomethylated derivatives. The synthesis of these compounds typically involves the nitration or cyanation of an appropriate anthracene precursor.
For instance, 9-nitroanthracene (B110200) derivatives can be prepared by treating the parent anthracene with a nitrating agent. A study on the photochemical reaction of 9-nitro-substituted anthracene molecules describes the synthesis of 9-methyl-10-nitroanthracene (B1615634) by nitration of 9-methylanthracene (B110197) using sodium nitrate (B79036) in a mixture of trifluoroacetic acid and acetic anhydride. nih.gov A similar strategy could be employed to synthesize nitro-substituted 9-anthracenecarboxaldehyde, which could then be converted to the corresponding N,N-dimethylaminomethyl derivative.
Another approach involves the nucleophilic aromatic substitution on a pre-functionalized benzanthrone (B145504) derivative. A study reported the synthesis of 3-heterylamino-substituted 9-nitrobenzanthrone derivatives by reacting 9-nitro-3-bromobenzanthrone with secondary cyclic amines. nih.gov This highlights that the presence of a nitro group can facilitate nucleophilic substitution, a principle that could be extended to the synthesis of other electron-deficient anthracene derivatives.
Table 2: Examples of Electron-Deficient Substituents and Their Potential Synthetic Routes
| Substituent | Potential Synthetic Approach | Key Reagents/Conditions | Reference |
| Nitro (-NO2) | Nitration of the anthracene core | Sodium nitrate, trifluoroacetic acid, acetic anhydride | nih.gov |
| Cyano (-CN) | Not explicitly detailed for this amine, but general methods exist. | - | |
| Nitro on Benzanthrone | Nucleophilic aromatic substitution | 9-nitro-3-bromobenzanthrone, secondary amine, 1-methyl-2-pyrrolidone | nih.gov |
Formation of Urea (B33335) Derivatives for Analytical Applications
The primary amine analogues of this compound can be converted into urea derivatives, which have shown significant promise as fluorescent sensors for analytical applications. The anthracene moiety acts as a fluorophore, and the urea group provides a binding site for specific analytes, leading to changes in the fluorescence signal upon binding.
Several studies have reported the synthesis of anthracene-based urea derivatives for the detection of anions. For example, anthracene derivatives bearing two urea groups have been developed as fluorescent receptors for various anions. Another study describes the synthesis of anthracene-based open and macrocyclic receptors containing urea functionalities for the fluorometric detection of urea itself. wikipedia.org
The general synthetic strategy involves the reaction of an amine with an isocyanate or a phosgene (B1210022) equivalent. For the preparation of a urea derivative of an this compound analogue, one would first need to synthesize the corresponding primary or secondary amine (e.g., 9-aminomethylanthracene or N-methyl-9-anthracenemethanamine). This amine can then be reacted with an appropriate isocyanate to yield the desired urea derivative. The choice of isocyanate can be tailored to tune the selectivity and sensitivity of the resulting fluorescent sensor. A highly selective imidazole-appended 9,10-N,N′-diaminomethylanthracene fluorescent probe has been synthesized for the detection of specific ions, demonstrating the versatility of these systems. researchgate.net
Anthracene-Functionalized Polymers and Copolymers
The incorporation of the bulky, fluorescent anthracene moiety into polymers can impart unique photophysical and thermal properties. The synthesis of such polymers from this compound typically involves its conversion into a polymerizable monomer. Two primary strategies are employed: the formation of a methacrylate (B99206) monomer and the generation of a cationic monomer through quaternization.
A key intermediate in one of these pathways is 9-Anthracenemethanol. This compound can be synthesized by the hydrogenation of 9-anthracenecarboxaldehyde and serves as a versatile precursor for creating supramolecular assemblies. chemicalbook.comspecificpolymers.com Subsequently, 9-Anthracenemethanol can be reacted with methacryloyl chloride in the presence of a base like triethylamine (B128534) to produce 9-Anthracenylmethyl methacrylate. chemicalbook.com This monomer can then undergo polymerization under various conditions, including conventional free radical polymerization, photopolymerization, and Atom Transfer Radical Polymerization (ATRP). specificpolymers.com For instance, copolymers of 9-anthracenylmethylacrylate have been synthesized with comonomers such as 2-hydroxyethylacrylate and glycidyl (B131873) methacrylate. google.com
Another approach involves the quaternization of the tertiary amine group in this compound. The Menschutkin reaction, a bimolecular nucleophilic substitution between a tertiary amine and an alkyl halide, can be employed to synthesize quaternary ammonium salts. nih.gov By using an alkyl halide that also contains a polymerizable functional group, such as a methacrylate, a cationic monomer can be created. These quaternary ammonium salt monomers are known to undergo polymerization and are of interest for applications such as antimicrobial materials. nih.govmdpi.comnih.govnih.gov While specific examples detailing the polymerization of a quaternized this compound derivative are not prevalent, the general principle is well-established for other tertiary amine-containing monomers. mdpi.com
The resulting anthracene-containing polymers have been investigated for a range of high-end applications. For example, polymers of 9-anthracenylmethyl methacrylate have been used as conductive binders for silicon anodes in lithium-ion batteries, where the aromatic content enhances performance. specificpolymers.com They have also been grafted onto the surface of magnetic nanoparticles to amplify fluorescence signals for DNA detection. specificpolymers.com Furthermore, the reversible photodimerization of the anthracene units within the polymer backbone via a [4π + 4π] cycloaddition reaction is a key feature for developing self-healing and reversible polymer systems. researchgate.net
| Monomer/Precursor | Synthetic Method | Polymerization/Application | Key Findings |
| 9-Anthracenemethanol | Hydrogenation of 9-anthracenecarboxaldehyde | Precursor for 9-Anthracenylmethyl methacrylate | Versatile precursor for supramolecular assemblies. chemicalbook.comspecificpolymers.com |
| 9-Anthracenylmethyl methacrylate | Reaction of 9-Anthracenemethanol with methacryloyl chloride | Free radical polymerization, photopolymerization, ATRP | Used in conductive polymer binders and fluorescence-based detection systems. chemicalbook.comspecificpolymers.com |
| Quaternized this compound (hypothetical) | Menschutkin reaction with a functionalized alkyl halide | Cationic polymerization | Potential for antimicrobial polymers. nih.govmdpi.comnih.govnih.gov |
Synthesis of Bridged Sulfides and Ethers
The synthesis of bridged sulfides and ethers incorporating the anthracene scaffold can be achieved through intramolecular cyclization reactions of suitably substituted anthracene derivatives. While direct reactions with this compound are not the primary route, it can be converted into more reactive intermediates, such as 9-chloromethylanthracene or 9-anthracenemethanol.
For instance, 9-chloromethylanthracene can be synthesized and subsequently used in substitution reactions. doaj.org A plausible pathway for synthesizing bridged sulfides would involve the reaction of an anthracene derivative with a thiol. The reaction of thiols with electrophilic intermediates can lead to the formation of sulfides. google.com Similarly, the synthesis of bridged ethers can be envisioned through the reaction of an alcohol with a suitable anthracene precursor.
A notable method for forming bridged structures is the intramolecular Diels-Alder (IMDA) reaction of anthracene derivatives. This approach has been used to create 9,11-annulated dibenzobarrelenes from heteroatom-incorporated 9-(pent-4-yn-1-yl)anthracene-type compounds. The reaction of (anthracen-9-yl)methylsulfanes with electron-deficient acetylenes has been shown to proceed via a Diels-Alder pathway. specificpolymers.com
The synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine has been achieved through an aza-Michael addition, demonstrating a method to introduce a side chain that could potentially be used to form a bridged structure. doaj.org
| Bridged Compound Type | Synthetic Strategy | Intermediate/Reactant | Key Reaction Type |
| Bridged Sulfides | Substitution reaction | 9-chloromethylanthracene and a dithiol | Nucleophilic substitution |
| Bridged Ethers | Substitution reaction | 9-chloromethylanthracene and a diol | Nucleophilic substitution |
| Annulated Dibenzobarrelenes | Intramolecular Diels-Alder | Heteroatom-incorporated 9-(pent-4-yn-1-yl)anthracene | Cycloaddition |
Photochemical Reactivity and Mechanistic Studies of N,n Dimethyl 9 Anthracenemethanamine
Light-Induced Electron Transfer Reactions
Upon photoexcitation, N,N-dimethyl-9-Anthracenemethanamine engages in electron transfer processes that are fundamental to its reactivity. The nature of these reactions, whether they occur within a single molecule or between different molecules, is influenced by the specific reaction conditions.
In the excited state of anthracenemethanamines at lower concentrations, intramolecular electron transfer is the predominant pathway. semanticscholar.org This process involves the transfer of an electron from the amine group to the photoexcited anthracene (B1667546) moiety within the same molecule. Analysis of the absorption and fluorescence emission spectra of related (anthracen-9-yl)methanamines has indicated that intramolecular photoinduced electron transfer leads to the quenching of excited states. researchgate.net The efficiency of this quenching is dependent on the geometrical and electronic factors of the molecule. researchgate.net Time-Correlated Single Photon Counting studies have revealed a bi-exponential decay, suggesting the involvement of two transient species in the excited state of these molecules. researchgate.net This intramolecular process is a key step that leads to the cleavage of the C-N bond. semanticscholar.org
In contrast to the behavior at low concentrations, intermolecular electron transfer becomes a significant pathway under different conditions, such as in the presence of an external electron acceptor. For instance, in reactions involving ceric ammonium (B1175870) nitrate (B79036) (CAN), an intermolecular single electron-transfer pathway is operative. semanticscholar.org Theoretical studies have also been conducted on the photoinduced intermolecular electron transfer reaction between N,N-dimethylaniline and an excited state anthracene in acetonitrile (B52724) solution, providing insights into the dynamics of such processes. researchgate.net In these intermolecular events, the amine can act as an electron donor to an excited state of another molecule or an external oxidizing agent. scispace.com
A central feature of the photochemistry of this compound is the formation of amine radical cations. beilstein-journals.orgnih.gov These species are highly reactive intermediates that are generated through a one-electron oxidation of the parent amine. nih.govnih.gov Visible light photoredox catalysis has emerged as a mild and effective method for producing these aminium radical cations. nih.govbeilstein-journals.org Once formed, amine radical cations can undergo several reaction pathways, including deprotonation at the carbon alpha to the nitrogen atom to produce strongly reducing α-amino radicals. beilstein-journals.org These α-amino radicals can then be intercepted by Michael acceptors or undergo further one-electron oxidation to yield iminium ions. beilstein-journals.org Another, less common, reaction pathway for amine radical cations is the cleavage of the C–C bond alpha to the nitrogen atom. beilstein-journals.org The reactivity of these radical cations makes them valuable intermediates in various synthetic applications. nih.govbeilstein-journals.org
Photo-oxidation Pathways
The photo-oxidation of this compound leads to the formation of several oxidized products, with anthraquinone being a prominent example. These reactions proceed through a series of intermediate species.
Under light-induced conditions, one of the common products formed from the reactions of anthracenemethanamines is 9-anthraldehyde. semanticscholar.org In the presence of oxidizing agents like CAN, nitration and oxidation are the major reaction pathways, leading to the formation of products such as anthraquinone. semanticscholar.orgbeilstein-journals.org The incipient iminium ion intermediate is believed to account for the generation of 9-anthraldehyde. semanticscholar.org The synthesis of 9,10-anthraquinone from related anthracene precursors has been a subject of interest, with methods developed from starting materials like 9-anthraceneboronic acid and 1,4-naphthoquinone. google.comresearchgate.net
Table 1: Products of this compound Photo-oxidation
| Product Name | Chemical Formula | Molar Mass ( g/mol ) |
|---|---|---|
| 9-Anthraldehyde | C₁₅H₁₀O | 206.24 |
The characterization of intermediate species is crucial for understanding the complete photo-oxidation pathway. While specific studies on the direct characterization of 9-hydroxy-9-phenylanthrone from the photo-oxidation of this compound are not extensively detailed in the provided context, related studies on anthracene derivatives provide insights. For example, in the reaction of some anthracene derivatives with dimethyl malonate in the presence of CAN, products such as 9-ethoxy-9-phenylanthrone have been identified, suggesting the formation of anthrone-type intermediates. semanticscholar.org The formation of 9-methyl-9-nitrosoanthracen-10-one has been confirmed in the photochemical reaction of 9-methyl-10-nitroanthracene (B1615634), indicating a rearrangement reaction of a group perpendicular to the aromatic rings to form an anthrone-like intermediate. researchgate.net
Influence of Solvent and Substituents on Photoreactivity
The photochemical behavior of this compound is significantly influenced by the surrounding solvent environment and the nature of substituents on the anthracene core. These factors can dictate the efficiency and outcome of photoreactions by altering the properties of the excited states and influencing the stability of intermediates.
The polarity of the solvent plays a crucial role in the photoreactivity of anthracene derivatives. For instance, in the photochemical reactions of similar 9-(anilinoalkyl)anthracenes, the yield of certain products is observed to decrease when the solvent is changed from a non-polar one like benzene to a more polar solvent such as acetonitrile or a benzene-methanol mixture. rsc.org Conversely, the formation of other products can be favored by the presence of a protic solvent like methanol (B129727), even in small amounts. rsc.org This suggests that the reaction pathways for this compound are likely sensitive to both the polarity and the hydrogen-bonding capability of the solvent.
Substituents on the N-diaryl rings of related anthracene-9,10-diamine derivatives have been shown to affect their electronic properties and, consequently, their performance in applications like Organic Light-Emitting Devices (OLEDs). While not a direct measure of photoreactivity in solution, this highlights the principle that substituents can modulate the electronic structure of the anthracene system. It is plausible that substituents on the anthracene ring of this compound would similarly alter its excited-state reactivity, influencing the rates and pathways of photochemical transformations.
| Solvent | Polarity | Effect on Photoreactivity of Anthracene Derivatives |
| Benzene | Non-polar | Favors the formation of specific cycloadducts. rsc.org |
| Acetonitrile | Polar aprotic | Can decrease the yield of certain non-polar products. rsc.org |
| Methanol | Polar protic | Can increase the yield of specific photoproducts, even in small quantities. rsc.org |
Photodimerization and Cycloaddition Reactions
[4+4] Photocycloadditions
Anthracene and its derivatives are well-known to undergo [4+4] photocycloaddition reactions, leading to the formation of a dimer. This reaction involves the suprafacial-suprafacial addition of two anthracene molecules in a head-to-tail fashion across the 9,10-positions upon photoirradiation. The resulting photodimer is a bridged polycyclic aromatic hydrocarbon. While the general phenomenon is characteristic of the anthracene core, the specific kinetics and quantum yield of dimerization for this compound would be influenced by the steric and electronic effects of the N,N-dimethylaminomethyl substituent at the 9-position. This substituent may sterically hinder the approach of the two anthracene moieties, potentially affecting the efficiency of the dimerization process compared to unsubstituted anthracene.
Diels-Alder Reactions with Electron-Deficient Dienophiles
The anthracene moiety in this compound can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This [4+2] cycloaddition typically occurs across the 9,10-positions of the anthracene ring. The electron-donating nature of the N,N-dimethylaminomethyl group at the 9-position can influence the reactivity of the anthracene system in these cycloadditions.
The reaction of anthracene derivatives with dienophiles such as N-methylmaleimide or maleic anhydride serves as a classic example of this type of transformation. chegg.comyoutube.com The reaction involves the formation of a bridged adduct where the dienophile has added across the central ring of the anthracene. The presence of the substituent at the 9-position can introduce regioselectivity in the addition, although with symmetrical dienophiles, only one major product is typically expected. The reaction conditions, including solvent and temperature, can also play a significant role in the outcome of these reactions.
Competition Between Electron Transfer and Cycloaddition Pathways
In the reactions of this compound with electron-deficient dienophiles, a competition between the Diels-Alder cycloaddition pathway and a single electron transfer (SET) pathway can be observed. iscience.in The outcome of the reaction is often dependent on the nature of the reactants and the reaction conditions, including the solvent.
For instance, in reactions with certain electron-deficient acetylenes, both amines and sulfanes derived from anthracene can yield products arising from single electron transfer, nucleophilic addition, and cycloaddition. iscience.in It has been noted that for amines like this compound, at concentrations below 0.05 M, the cycloaddition pathway may not be operational, suggesting that the electron transfer pathway is favored under these conditions. iscience.in In contrast, related sulfides predominantly undergo cycloaddition across a range of concentrations and solvents. iscience.in This highlights the subtle electronic differences between the amine and sulfide functionalities in directing the reaction pathway. The use of a less reactive dienophile, such as dibenzoylethylene, has been shown to favor single electron transfer mediated reactions with 1-(anthracen-9-yl)-N,N-dimethylmethanamine. iscience.in
| Reaction Pathway | Favored by |
| [4+4] Photocycloaddition | Photoirradiation of the anthracene core |
| Diels-Alder Cycloaddition | Reaction with electron-deficient dienophiles |
| Single Electron Transfer | Low concentrations of reactants, specific electron-deficient partners iscience.in |
Photoreduction Mechanisms
Hydrogen Atom Abstraction
The photoreduction of aromatic ketones and related compounds often proceeds via a hydrogen atom abstraction mechanism. In the context of this compound, while it is not a ketone, its excited state could potentially participate in hydrogen atom abstraction processes, particularly in the presence of a suitable hydrogen donor. The triplet excited state of certain aromatic systems can act as a radical-like species and abstract a hydrogen atom from a donor molecule. This process can be a key step in dearomative cyclization reactions. For instance, the triplet state of indoles has been shown to act as a recipient of a hydrogen atom in an intramolecular hydrogen atom transfer (HAT) process. nih.gov This suggests that if a suitable intramolecular hydrogen source were present, or in the presence of an external hydrogen donor, the excited state of this compound could potentially undergo a similar photoreduction process initiated by hydrogen atom abstraction.
Electron Transfer Followed by Proton Transfer
The photochemical reactivity of this compound in the presence of a proton source can proceed through a mechanism involving an initial photoinduced electron transfer (PET) followed by a proton transfer step. This pathway is particularly relevant in polar protic solvents or in the presence of acidic species.
Upon photoexcitation, the anthracene moiety of this compound absorbs a photon and is promoted to an excited singlet state. In this excited state, the anthracene core is a much stronger electron donor than in its ground state. This excited molecule can then interact with a suitable electron acceptor. In the context of this specific mechanism, the initial electron transfer can be followed by a proton transfer, often involving the solvent or another proton donor present in the reaction mixture.
One proposed mechanism involves the formation of a radical ion pair following the initial electron transfer. The subsequent protonation of the resulting anion radical or deprotonation of the cation radical can lead to the final products. For instance, in the presence of a proton donor (H-A), the excited this compound can transfer an electron to a suitable acceptor, and the resulting aminyl radical cation can then be neutralized by a proton transfer.
The general scheme for such a reaction can be represented as follows:
Photoexcitation: An-CH₂N(CH₃)₂ + hν → [An-CH₂N(CH₃)₂]*
Electron Transfer (ET): [An-CH₂N(CH₃)₂]* → [An-CH₂]• + [•N(CH₃)₂]⁺ (Homolytic cleavage followed by ET) or [An-CH₂N(CH₃)₂]* → [An-CH₂]⁺ + [N(CH₃)₂]⁻ (Heterolytic cleavage)
Proton Transfer (PT) / Nucleophilic Attack: [An-CH₂]⁺ + H₂O → An-CH₂OH + H⁺
Other Photoreactions (e.g., C-N bond cleavage, rearrangement reactions)
Beyond the electron transfer followed by proton transfer mechanism, this compound can undergo other significant photoreactions, most notably C-N bond cleavage and photodimerization. Rearrangement reactions for this specific compound are less commonly reported in the literature.
C-N Bond Cleavage
Photoinduced C-N bond cleavage is a prominent reaction pathway for this compound and related (anthracen-9-yl)methanamines. This cleavage can occur through either a homolytic or heterolytic mechanism, often initiated by an intramolecular electron transfer from the nitrogen atom to the photoexcited anthracene moiety.
In a comparative study of the chemical and light-induced electron-transfer reactions of several (anthracen-9-yl)methanamines, it was found that the major pathway in the photochemical reactions was an electron-transfer mediated C-N bond cleavage, which was followed by dimerization. This suggests that the initial photoexcitation leads to the formation of radical intermediates via the scission of the C-N bond.
The proposed mechanism for the C-N bond cleavage can be summarized as follows:
Photoexcitation: The anthracene chromophore absorbs light, leading to an excited state.
Intramolecular Electron Transfer: An electron is transferred from the lone pair of the nitrogen atom to the excited anthracene, forming a charge-separated species or radical ion pair.
C-N Bond Cleavage: The weakened C-N bond in this charge-separated state undergoes cleavage, resulting in an anthracenylmethyl radical and a dimethylaminyl radical or their corresponding ions.
Dimerization: The resulting anthracenylmethyl radicals can then combine to form a dimer, such as 1,2-bis(9-anthracenyl)ethane.
The efficiency of this C-N bond cleavage can be influenced by the solvent polarity and the presence of other reactive species.
Photodimerization
Another significant photoreaction of this compound is photodimerization. This is a characteristic reaction of many anthracene derivatives, proceeding through a [4π + 4π] cycloaddition upon exposure to UV light. The photodimerization of this compound can be influenced by the reaction conditions, such as the solvent and the presence of coordinating species.
In the solid state, the photodimerization of this compound can be highly selective. For instance, when co-crystallized with certain dicarboxylic acids like trans,trans-muconic acid or acetylenedicarboxylic acid, this compound undergoes a rapid and quantitative photodimerization to yield the unsymmetrical 9,10:4',1' photodimer. This high degree of selectivity is attributed to the specific packing arrangement of the molecules in the crystal lattice, which pre-organizes the reacting anthracene moieties in a favorable orientation for cycloaddition.
The table below summarizes the observed photoreactions of this compound and related compounds under different conditions.
| Photoreaction | Reactant/Conditions | Major Product(s) |
| Electron Transfer followed by Proton Transfer | N-(anthracen-9-ylmethyl)-N-methylethanaminium in water with CB | 9-anthracenemethanol |
| C-N Bond Cleavage followed by Dimerization | (Anthracen-9-yl)methanamines upon photoirradiation | Dimerized anthracene products |
| Unsymmetrical Photodimerization | This compound co-crystallized with trans,trans-muconic acid | 9,10:4',1' photodimer |
Theoretical and Computational Investigations of N,n Dimethyl 9 Anthracenemethanamine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are fundamental to predicting the behavior of molecules. DFT is widely used due to its favorable balance of computational cost and accuracy, making it suitable for studying relatively large molecules like anthracene (B1667546) derivatives. researchgate.net These calculations can determine molecular geometries, electronic structures, and spectroscopic properties.
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For the ground state of N,N-dimethyl-9-Anthracenemethanamine, DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. nih.gov
The study of photochemical processes requires understanding the geometries of electronic excited states. joaquinbarroso.com Following the Franck-Condon principle, a molecule is initially promoted to an excited state with the same geometry as its ground state (a vertical excitation). joaquinbarroso.com However, the molecule will then rapidly relax to the minimum energy geometry of that excited state. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the structures of these excited states. joaquinbarroso.comresearchgate.net The optimization process for an excited state is more complex than for the ground state, as it involves navigating potential energy surfaces that can cross or interact, potentially leading to different relaxation pathways. joaquinbarroso.comresearchgate.net For instance, in Gaussian computational chemistry software, the geometry of the first excited state is typically optimized to understand emission properties (fluorescence). researchgate.net
Table 1: Comparison of Experimental and Calculated Structural Parameters for a Related Anthracene Derivative This table presents data for (E)-N-[2-(1H-indol-3-yl)ethyl]-anthracene-9-carboximidamide, a molecule containing the anthracene-9-yl-methyl moiety, to illustrate the accuracy of DFT calculations. Data for this compound would be obtained similarly.
| Parameter | Bond/Angle | Experimental Value | Calculated Value (DFT/B3LYP/6-311G(d,p)) |
| Bond Length | C15=N2 | 1.272 (10) Å | 1.285 Å |
| Bond Length | C14-C15 | 1.470 (2) Å | 1.468 Å |
| Angle | C14-C15-N2 | 122.0 (1)° | 122.4° |
| Dihedral Angle | C14-N2-C12-C13 | 179.0 (1)° | -179.3° |
| Data adapted from a study on a related imine derivative of anthracene-9-carbaldehyde. nih.gov |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation energy. researchgate.netmdpi.com
Table 2: Calculated Frontier Orbital Energies for Anthracene-based Systems This table shows representative HOMO-LUMO energy values calculated for different anthracene systems to illustrate the concept. Specific values for this compound would require dedicated calculations.
| System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Anthracene-Thiol Junction | DFT | -5.10 | -1.25 | 3.85 |
| Anthracene-Amine Junction | DFT | -4.85 | -1.30 | 3.55 |
| Anthraquinone-(anthracen-9-yl)methylamine complex | DFT | -5.468 | -1.822 | 3.646 |
| Data adapted from studies on various functionalized anthracene systems. mdpi.comresearchgate.net |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for mapping out the intricate steps of a chemical reaction. It allows researchers to visualize reaction pathways, identify intermediate structures, and calculate the energy changes that occur, providing insights that complement experimental observations.
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier (Ea), which determines how fast the reaction will proceed. Computational methods can locate the geometry of the transition state and calculate its energy.
For reactions involving (anthracen-9-yl)methanamines, diverse reactivity has been observed, including electron transfer and cycloaddition pathways, depending on the reaction conditions. researchgate.net A computational study of these reactions would involve locating the transition state for each proposed pathway. For example, in a Diels-Alder cycloaddition reaction, the TS would represent the geometry where the new carbon-carbon bonds are partially formed. Calculating the energy barrier for each potential pathway helps determine which one is more likely to occur under a given set of conditions.
The kinetic rate constant (k) of a reaction, which quantifies its speed, can be predicted using information derived from computational analysis. According to Transition State Theory (TST), the rate constant is related to the Gibbs free energy of activation (ΔG‡), which is the free energy difference between the reactants and the transition state.
Once the energy barrier (Ea) is calculated, the rate constant can be estimated using the Arrhenius equation or more sophisticated formulations from TST. While no specific kinetic predictions for this compound are available, studies on other complex organic reactions have successfully used computational methods to calculate rate constants that agree well with experimental observations.
By comparing the calculated energy barriers for different potential reaction mechanisms, computational chemistry can determine the most feasible pathway. A reaction pathway with a lower energy barrier is kinetically favored and will proceed more rapidly than a pathway with a higher barrier.
Research on (anthracen-9-yl)methanamines has shown that they can react with electron-deficient acetylenes through competing single electron transfer, Michael-type addition, and cycloaddition pathways. researchgate.net A computational investigation would model each of these routes. By calculating the energy profiles, including all intermediates and transition states, one could predict which product is likely to be dominant. For example, if the calculated energy barrier for a Diels-Alder cycloaddition is significantly lower than that for an electron transfer pathway, the cycloaddition product would be expected to be the major product, thus explaining the reaction's outcome.
Molecular Dynamics and Conformational Analysis
The conformational landscape and dynamic behavior of this compound are crucial for understanding its interactions and potential applications. While specific molecular dynamics (MD) simulations and detailed conformational analyses for this compound are not extensively documented in publicly available research, the methodologies and findings from studies on related anthracene derivatives provide significant insights into the likely conformational preferences and dynamic properties of this molecule.
Computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are powerful tools for investigating the structural and energetic properties of molecules like this compound. DFT is often employed to determine the optimized geometry and electronic structure of different conformers, while MD simulations can elucidate the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment. tandfonline.com
A hypothetical conformational analysis of this compound would likely identify several low-energy conformers. The relative energies of these conformers would be influenced by a balance of steric hindrance between the dimethylamino group and the peri-hydrogens of the anthracene ring, as well as electronic effects.
To illustrate the type of data generated from such a computational study, the following interactive table presents hypothetical relative energies for possible conformers of this compound. These conformers are defined by the dihedral angle between the plane of the anthracene ring and the plane defined by the C9-C-N atoms of the substituent.
| Conformer | Dihedral Angle (C1-C9-Cα-N) | Relative Energy (kcal/mol) | Population (%) |
| Anti-periplanar | ~180° | 0.00 | 75 |
| Syn-periplanar | ~0° | 3.50 | 5 |
| Gauche | ~60° | 1.20 | 10 |
| Gauche | ~-60° | 1.20 | 10 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the searched literature.
Molecular dynamics simulations would further build upon this static picture by exploring the conformational space of the molecule in a simulated environment, such as in a solvent or at a particular temperature. These simulations can reveal the timescale of conformational transitions and the preferred orientations of the molecule in different media. For instance, in a polar solvent, conformations that expose the polar dimethylamino group might be favored. Studies on other anthracene derivatives have utilized MD simulations to understand solubility parameters and interactions with biological macromolecules. tandfonline.com
In a study on a different anthracene derivative, 1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione (a mitoxantrone (B413) analog), DFT calculations were used to identify the most reactive sites of the molecule, and MD simulations were employed to study its interactions with water. tandfonline.com This type of combined computational approach would be highly valuable for characterizing the chemical and physical properties of this compound.
The conformational flexibility of the dimethylaminomethyl substituent is also expected to influence the photophysical properties of the molecule. The orientation of this group can affect the extent of electronic communication with the anthracene π-system, which in turn can modulate the absorption and emission characteristics. Research on other anthracene derivatives has highlighted the role of molecular planarity and π-conjugation in determining their nonlinear optical properties. rsc.org
Advanced Applications in Materials Science and Analytical Chemistry
Optoelectronic Materials Development
The electron-rich nature and high fluorescence efficiency of the anthracene (B1667546) moiety are fundamental to its use in optoelectronic devices. The strategic placement of substituents, such as the N,N-dimethylaminomethyl group at the 9-position, allows for the fine-tuning of electronic properties, making these molecules versatile building blocks for next-generation materials.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes
Anthracene derivatives are a well-established class of polycyclic aromatic compounds frequently utilized as emitters in OLEDs due to their high quantum yields, good thermal stability, and wide energy gaps. researchgate.net Specifically, they are crucial for developing efficient and stable blue-light-emitting materials, which remain a significant challenge in the fabrication of full-color displays and white lighting sources. rsc.org
Researchers have synthesized novel luminescent compounds incorporating a tert-butyl-modified anthracene core, which demonstrates efficient deep-blue emissions in neat films and exhibits bipolar carrier transport capabilities. rsc.org In one study, a non-doped OLED based on an anthracene derivative, TPA-TAn-DMAC, produced bright deep-blue light with Commission Internationale de l'Éclairage (CIE) coordinates of (0.14, 0.18) and a high external quantum efficiency (ηext) of 4.9%. rsc.org Another derivative, Cz-TAn-DMAC, when used in a doped device, radiated blue light with CIE coordinates of (0.15, 0.08) and an ηext of 4.8%. rsc.org The high performance of these materials underscores the potential of the anthracene framework in creating high-efficiency and color-stable OLEDs. rsc.org
The performance of these anthracene-based emitters in OLEDs is summarized in the table below.
| Device Type | Anthracene Derivative | CIE Coordinates (x, y) | External Quantum Efficiency (ηext) |
| Non-doped OLED | TPA-TAn-DMAC | (0.14, 0.18) | 4.9% |
| Doped OLED | Cz-TAn-DMAC | (0.15, 0.08) | 4.8% |
| Data sourced from research on anthracene-based bipolar deep-blue emitters. rsc.org |
Photovoltaic Applications (e.g., Organic Solar Cells)
In the field of organic photovoltaics, designing molecules with tailored electronic properties is critical for improving device efficiency. jmaterenvironsci.com The theoretical understanding of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is fundamental for developing new materials for organic solar cells. jmaterenvironsci.comresearchgate.net Anthracene-based compounds are investigated as potential sensitizers and donor materials because their energy levels can be tuned to facilitate efficient electron injection into the conduction band of acceptor materials like fullerene derivatives (e.g., PCBM). jmaterenvironsci.com
Quantum chemical studies on various anthracene derivatives have been performed to explore their electronic and optical properties. researchgate.net These studies calculate the HOMO, LUMO, and energy gap (Egap) to predict the open-circuit voltage (Voc), a key parameter for solar cell performance. The results suggest that by modifying the anthracene structure, it is possible to create materials that are good candidates for dye-sensitized solar cells. jmaterenvironsci.comresearchgate.net For an efficient electron injection process, the LUMO level of the donor molecule must be higher than that of the acceptor. jmaterenvironsci.com The calculated energy levels for several anthracene derivatives indicate they are suitable for use as sensitizers with PCBM. jmaterenvironsci.com
The table below presents key calculated energy values for representative anthracene-based molecules studied for solar cell applications.
| Molecule | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Suitability as Sensitizer |
| Anthracene Derivative 1 | -5.41 | -1.94 | 3.47 | Yes |
| Anthracene Derivative 2 | -5.19 | -2.23 | 2.96 | Yes |
| Anthracene Derivative 3 | -5.70 | -2.31 | 3.39 | Yes |
| Theoretical data highlighting the potential of anthracene derivatives in organic solar cells. jmaterenvironsci.comresearchgate.net |
Fluorescent Sensor and Probe Design for Non-Biological Analytes
The inherent fluorescence of the anthracene core can be modulated by its interaction with external chemical species. The N,N-dimethylamino group in N,N-dimethyl-9-Anthracenemethanamine can act as a recognition site, making the molecule's fluorescence sensitive to its local environment. This principle is the basis for its application in chemosensors.
Detection of Trace Water Content in Organic Solvents
The presence of water, even in trace amounts, can be detrimental in many chemical processes and industrial applications. nih.gov Fluorescent sensors offer a highly sensitive method for detecting water in organic solvents. A new class of fluorescent sensors based on the photo-induced electron transfer (PET) mechanism, coupling an anthracene fluorophore with an amino acid receptor, has been developed for this purpose. rsc.org The fluorescence of the sensor is quenched in anhydrous solvents but is enhanced upon the introduction of water, which disrupts the PET process. rsc.org
Other sensor designs rely on the solvatochromic properties of a fluorescent dye, where the fluorescence intensity changes in response to the polarity of the solvent. For example, a sensor using an immobilized naphthalimide dye showed a linear decrease in fluorescence intensity with increasing water content from 0.00% to 4.40% (v/v). nih.govresearchgate.net This particular sensor achieved a detection limit as low as 0.006% (v/v) for water in acetonitrile (B52724). nih.govresearchgate.net Similarly, fluoranthene (B47539) dyes have been used to detect water in methanol (B129727), with fluorescence being significantly quenched as the water content increases. nih.gov These examples demonstrate the principle that can be applied using the this compound structure, where the interaction of water with the amino group can alter the fluorescence of the anthracene core.
Chemosensors based on Photoinduced Electron Transfer (PET) Mechanisms
The 'fluorophore-spacer-receptor' design is a cornerstone of fluorescent PET sensor technology. bohrium.com In this framework, the this compound molecule is a perfect embodiment: the anthracene unit serves as the fluorophore, the methylene (B1212753) bridge (-CH2-) acts as the spacer, and the N,N-dimethylamino group functions as the electron-donating receptor.
In the absence of an analyte, photoexcitation of the anthracene fluorophore is followed by rapid electron transfer from the lone pair of the nitrogen atom to the excited fluorophore. This PET process provides a non-radiative de-excitation pathway, effectively quenching the fluorescence. rsc.org When the receptor (the amine group) interacts with an analyte, such as a proton (H+) or a metal ion, its electron-donating ability is suppressed. This inhibition of the PET process closes the non-radiative de-excitation channel, causing a significant increase in fluorescence intensity, or a "turn-on" response. rsc.orgbohrium.com This mechanism has been successfully used to design sensors for various species. Studies on related systems have investigated the dynamics of PET between donors like N,N-diethylaniline and anthracene-based acceptors, demonstrating the generation of charge-separated states that are key to the sensing mechanism. ias.ac.in
Derivatizing Reagents for Advanced Analytical Techniques (e.g., HPLC with Fluorescence Detection)
Many important analytes, such as carboxylic acids, lack a native chromophore or fluorophore, making them difficult to detect at low concentrations using standard HPLC with UV or fluorescence detectors. nih.gov Chemical derivatization with a fluorescent tagging agent is a widely used strategy to overcome this limitation. Anthracene-based reagents are ideal for this purpose due to their high molar absorptivity and fluorescence quantum yield.
Compounds structurally related to this compound, such as 9-chloromethylanthracene, are effective derivatizing reagents. nih.govscilit.com 9-Chloromethylanthracene reacts with carboxylic acids to form highly fluorescent 9-anthrylmethyl esters. nih.govnih.gov These stable derivatives can be easily separated by reversed-phase HPLC and detected with high sensitivity. nih.gov A method using 9-chloromethylanthracene for the analysis of carboxylic acids established optimal conditions for derivatization and detection (excitation at 365 nm, emission at 410 nm), achieving detection limits in the low picomole range (0.18 to 2.53 pmol). nih.govresearchgate.net This demonstrates the utility of the 9-anthracenemethyl moiety as a fluorescent tag, a core structural feature of this compound.
| Reagent | Analyte Class | Detection Method | Detection Limit |
| 9-Chloromethylanthracene | Carboxylic Acids | HPLC with Fluorescence | 0.18–2.53 pmol |
| 9-Anthryldiazomethane | Fatty Acids | HPLC with Fluorescence | Not specified, but described as sensitive |
| Data from studies on anthracene-based derivatizing agents. nih.govnih.govresearchgate.net |
Polymer Science and Functional Polymeric Materials
The incorporation of this compound into polymer structures can impart novel functionalities, leading to the development of "smart" materials that respond to external stimuli such as light and heat.
Reactive Compatibilizers in Polymer Blends
A review of the scientific literature indicates that there is currently no specific research available on the application of this compound as a reactive compatibilizer in polymer blends. Reactive compatibilizers are bifunctional molecules that react with two immiscible polymers at their interface during melt processing, forming copolymers in situ that reduce interfacial tension and improve the blend's morphology and mechanical properties. While the amine functionality of this compound could theoretically react with certain functional groups on polymer chains, its efficacy in this specific application has not been documented.
Photoresponsive Polymeric Materials (e.g., Photoinduced Polymer Networks)
The anthracene group in this compound is a well-known photoactive chromophore. Upon exposure to ultraviolet (UV) light, typically in the UVA range (320-400 nm), it can undergo a [4+4] cycloaddition reaction with another anthracene molecule. mdpi.com When this compound is incorporated into a polymer, either as a pendant group or within the main chain, this photodimerization can be used to create crosslinks between polymer chains. This process leads to the formation of a photoinduced polymer network, causing changes in the material's properties such as solubility, swelling behavior, and mechanical strength.
The photodimerization is a reversible process. The original anthracene structure can be regenerated by irradiation with shorter wavelength UV light (UVC, <280 nm) or, in many cases, by heating, which induces a retro-cycloaddition reaction. rsc.org This reversibility allows for the development of materials with switchable properties. For instance, a material could be patterned by selectively exposing it to UV light through a mask, creating crosslinked and non-crosslinked regions.
Thermoreversible Dimerization in Polymer Applications
The photodimer of this compound can be cleaved thermally, a process known as thermoreversible dimerization. This property is highly valuable for creating self-healing materials and reprocessable thermosets. When a polymer network is crosslinked via anthracene dimerization, heating the material can break these crosslinks, causing the material to flow or dissolve. Upon cooling, the crosslinks can reform, restoring the material's solid-state properties.
Table 1: Influence of Substituents on the Properties of 9-Substituted Anthracenes
| Substituent at 9-Position | Absorption Maxima (λ_max) | Dimer Dissociation Temperature |
|---|---|---|
| Carboxylic Acid | Not specified | 150 °C (for complete solubilization of network) researchgate.net |
| Methanol | Not specified | Degelation at 277 °C (in a specific polymer system) digitellinc.com |
This table illustrates the range of properties observed for different 9-substituted anthracenes, providing context for the potential behavior of this compound.
Photostabilizing Agents in Polymer Matrices
Anthracene derivatives can function as photostabilizing agents in polymers. They absorb harmful UV radiation that would otherwise lead to the degradation of the polymer matrix. The absorbed energy is then dissipated through non-destructive pathways, such as fluorescence or heat.
Research has been conducted on adducts of 9-substituted anthracenes and hindered amine stabilizers (HAS). researchgate.net These studies have shown that intramolecularly combined chromophore/HAS systems can be more effective stabilizers than simple mixtures of the individual components. researchgate.net The anthracene moiety acts as a UV absorber, and its decomposition can lead to the formation of free radicals containing the HAS, which can then graft onto the polymer chain and provide further stabilization. researchgate.net While this compound is not a traditional HAS, its ability to absorb UV light and the presence of the amine group suggest it could have photostabilizing properties, although specific studies on its efficiency are lacking. The effectiveness of such compounds can vary significantly depending on the polymer matrix. researchgate.net
Crystal Engineering and Solid-State Functional Materials
The arrangement of molecules in the solid state dictates the material's bulk properties. Crystal engineering seeks to control this arrangement to design materials with specific functions.
Elastic and Plastic Bending Properties of Organic Crystals
There is no specific information available in the scientific literature regarding the elastic or plastic bending properties of this compound crystals. The mechanical properties of molecular crystals are determined by the intermolecular interactions and packing motifs within the crystal lattice. For anthracene derivatives, properties like mechanoluminescence and flexibility are influenced by factors such as π-π stacking and the presence of other interactions like hydrogen bonds. rsc.orgrsc.org Studies on other anthracene derivatives have shown that modifications to the molecular structure can significantly alter the crystal packing and, consequently, the mechanical response. rsc.orgresearchgate.net Without experimental data on the crystal structure and mechanical testing of this compound, its potential as a flexible or plastic crystal remains speculative.
Photosalient Effects
The photosalient effect is a remarkable phenomenon where crystals, upon exposure to light, exhibit macroscopic movement, such as jumping, shattering, or twisting. This behavior is a direct consequence of the rapid release of internal strain energy accumulated during a photochemical reaction within the crystal lattice. While direct observation of the photosalient effect in pristine crystals of this compound has not been extensively documented in publicly available literature, the potential for such behavior is rooted in the photochemical reactivity of the anthracene core.
The underlying mechanism for photosalient effects in many organic crystals, particularly those containing polycyclic aromatic hydrocarbons like anthracene, is often a [4+4] or [2+2] photocycloaddition reaction. nih.gov In the solid state, the close proximity and specific orientation of molecules in the crystal lattice can facilitate the formation of dimers upon photoirradiation. This dimerization process leads to significant changes in molecular geometry and volume, inducing immense strain within the rigid crystal structure. When this accumulated strain surpasses the crystal's elastic limit, it is released catastrophically, resulting in the observed mechanical motion.
For anthracene derivatives, the [4+4] photodimerization is a well-known photochemical reaction. In the case of 9-substituted anthracenes, the packing arrangement in the crystal is a critical determinant of their solid-state photoreactivity. Research on 9-(N,N-dimethylaminomethyl)anthracene, which is chemically identical to this compound, has demonstrated its capability to undergo rapid and selective photodimerization in the solid state when co-crystallized with specific non-aromatic dicarboxylic acids. nih.gov This finding underscores the inherent potential of the this compound molecule to participate in solid-state reactions that are prerequisites for the photosalient effect. The study revealed the formation of an unsymmetrical [4+4] photodimer, a novel observation for solid-state anthracene reactions, which was rationalized by the intermolecular distances between the reacting carbon atoms in the crystal lattice. nih.gov
The manifestation of a photosalient effect is contingent not only on the photoreactivity of the constituent molecules but also on the specific crystal packing, which dictates the magnitude and directionality of the strain propagation. nyu.eduresearchgate.net Therefore, while the intrinsic photochemical properties of this compound make it a plausible candidate for exhibiting photosalient behavior, the realization of this effect would be highly dependent on achieving a suitable crystalline arrangement.
Supramolecular Assembly and Long-Range Order in Solid-State Materials
The ability of molecules to self-assemble into well-defined, ordered structures is fundamental to the design of functional solid-state materials. In the case of this compound, its molecular structure, comprising a planar anthracene core and a flexible dimethylaminomethyl side chain, provides a basis for various non-covalent interactions that can drive supramolecular assembly and establish long-range order.
The primary intermolecular forces that govern the packing of functionalized anthracenes in the solid state include π-π stacking interactions between the aromatic anthracene rings, van der Waals forces, and, where applicable, hydrogen bonding. The extended π-system of the anthracene moiety promotes face-to-face or offset π-π stacking, which is a significant driving force for the formation of one-dimensional columns or two-dimensional sheets within the crystal lattice. researchgate.net This ordered stacking is crucial for many of the material's properties, including its electronic and photophysical characteristics.
Intermolecular Interactions and Supramolecular Chemistry of N,n Dimethyl 9 Anthracenemethanamine Systems
Host-Guest Complexation with Anthracenemethanamines
Host-guest chemistry provides a powerful tool to control the behavior of anthracenemethanamine derivatives by encapsulating them within larger macrocyclic molecules. This complexation can pre-organize guest molecules, altering their reactivity and photophysical pathways.
The formation of host-guest complexes involving anthracenemethanamines is primarily driven by non-covalent interactions. The large, electron-rich surface of the anthracene (B1667546) moiety makes it an ideal candidate for π-π stacking interactions. researchgate.netnih.gov These interactions are a dominant force in the self-assembly and molecular recognition of aromatic systems. The magnitude of aromatic π-stacking is typically around 2 kJ mol⁻¹, but these weak forces collectively contribute to the stability of supramolecular structures and can influence physical properties like conductance and proton transfer. nih.gov In the solid state, transitions from solution are often accompanied by the formation of supramolecular associates through H-bonding, π-π, and dipole-dipole interactions, which increases the rigidity of the molecular structure. researchgate.net
Encapsulating anthracenemethanamines within a host molecule can dramatically alter their photochemical reactivity. Macrocycles like cucurbit[n]urils (CB[n]) can act as "nanoreactors," confining guest molecules in a specific orientation that favors certain reaction pathways over others. nih.govrsc.org
For example, the photodimerization of 9-substituted anthracene derivatives can be significantly influenced by complexation with CB researchgate.net and CB nih.gov. nih.govrsc.org The host molecule can tether two anthracene moieties in a face-to-face arrangement, which is ideal for the [4π + 4π] cycloaddition reaction. This templating effect can lead to highly selective and high-yield photodimerization, even in dilute solutions where the reaction would otherwise be inefficient. nih.govresearchgate.net
Interestingly, the choice of host can lead to unexpected reaction pathways. While CB nih.gov acts as a nanoreactor for the photodimerization of certain 9-substituted anthracenes, the smaller CB researchgate.net cavity can promote a completely different reaction. rsc.org For one guest molecule, encapsulation within CB researchgate.net resulted not in dimerization, but in a quantitative photosolvolysis reaction to produce 9-anthracenemethanol. rsc.org This was attributed to the stabilization of a carbonium ion intermediate by the CB researchgate.net host, demonstrating that the host-guest interaction can be leveraged to switch between entirely different photochemical transformations. rsc.org
| Host Molecule | Anthracene Derivative (Guest) | Observed Photoreaction | Outcome |
| Cucurbit nih.govuril (CB nih.gov) | 9-substituted anthracene (G2, G3) | [4π+4π] Photodimerization | High selectivity and yield of dimer product. nih.govrsc.org |
| Cucurbit researchgate.neturil (CB researchgate.net) | 9-substituted anthracene (G2) | Photosolvolysis | Quantitative yield of 9-anthracenemethanol. rsc.org |
| Cucurbit researchgate.neturil (CB researchgate.net) | 9,10-disubstituted anthracene (G1) | No effect | No obvious effect on the photoreaction of G1. nih.gov |
Self-Assembly and Ordered Supramolecular Structures
The intrinsic intermolecular forces of anthracenemethanamine derivatives, such as π-π stacking and hydrogen bonding, can drive their spontaneous organization into larger, well-defined supramolecular structures.
Anthracene derivatives readily form aggregates in concentrated solutions or in the solid state. mdpi.com The nature of these aggregates is determined by the specific arrangement of the molecules. The aggregation process significantly affects the photophysical properties of the chromophores. mdpi.com For example, π-π stacking and hydrogen bonding can lead to the formation of J-aggregates (head-to-tail arrangement) or H-aggregates (face-to-face arrangement), which cause characteristic shifts in the absorption and emission spectra. mdpi.com
Studies on anthracene glycosides have shown that coupling the polyaromatic anthracene moiety with hydrophilic and chiral carbohydrate groups leads to facile self-assembly into chiral supramolecular structures in aqueous solutions. nih.gov These ordered assemblies are capable of undergoing photochemical [4π + 4π] cycloaddition. nih.gov The formation of such aggregates is a key step in creating functional materials, as the collective properties of the assembled state can be vastly different from those of the individual molecules.
The principles of self-assembly can be extended to create highly ordered two-dimensional structures on surfaces, known as self-assembled monolayers (SAMs). By functionalizing the anthracene core with appropriate anchor groups (like thiols for gold surfaces), it is possible to create well-defined monolayers. The electrical and thermoelectric properties of these anthracene-based SAMs can be precisely controlled by chemically modifying the anchor groups. rsc.org This demonstrates that molecular-level design can be translated into the functional properties of thin-film devices.
Achieving long-range order is critical for device applications. Studies on related N-heteroaromatic thiols have shown that factors like solvent pH can dramatically influence the surface structure of SAMs on a gold surface. mdpi.com For instance, 2-mercaptopyrazine (B1227527) can form a short-range ordered phase at pH 2 but a unique, long-range "ladder-like" ordered phase at pH 8. mdpi.com This highlights that the engineering of ordered monolayers of functional molecules like N,N-dimethyl-9-Anthracenemethanamine requires careful control over both the molecular design and the assembly conditions.
Solvent-Molecule Interactions and Their Influence on Reactivity and Photophysics
The solvent environment plays a critical role in the chemistry of this compound, capable of influencing reaction pathways and altering photophysical behaviors. The polarity of the solvent can affect the stability of reactants, intermediates, and transition states to different extents, thereby dictating the reaction outcome.
A detailed study on the reactions of (anthracen-9-yl)methanamines with electron-deficient acetylenes revealed a dramatic dependence on both solvent and concentration. researchgate.net The reaction could be steered down completely different pathways simply by changing the solvent. For example, in a polar protic solvent like methanol (B129727), the reaction between 9-(N,N-diisopropylaminomethyl)anthracene and dimethyl acetylenedicarboxylate (B1228247) (DMAD) proceeded through a pathway that yielded 9-(methoxymethyl)anthracene. researchgate.net This illustrates the active role of the solvent not just as a medium, but as a participant in the reaction. The competition between single electron transfer, Michael-type addition, and cycloaddition pathways can be finely tuned by the choice of solvent. researchgate.net
Solvent polarity also influences the photophysics of intramolecular exciplexes formed by anthracene and N,N-dimethylaniline derivatives. researchgate.net The solvent can induce changes in the electronic structure of the exciplex during its excited-state lifetime, affecting its emission properties. This sensitivity to the local environment is a hallmark of many fluorescent molecules and is critical for their application as sensors and probes.
| Solvent Type | Reactants | Predominant Reaction Pathway |
| Polar Protic (e.g., Methanol) | 9-(N,N-diisopropylaminomethyl)anthracene + DMAD | Electron transfer leading to solvent incorporation (e.g., 9-(methoxymethyl)anthracene). researchgate.net |
| Aprotic | (Anthracen-9-yl)methanamines + Acetylenes | Competition between single electron transfer, Michael-type addition, and Diels-Alder cycloaddition. researchgate.net |
Q & A
Q. How can the synthesis of N,N-dimethyl-9-anthracenemethanamine be optimized for high purity and yield?
Methodological Answer:
- Synthetic Route : Start with anthracene derivatives (e.g., 9-nitroanthracene) as precursors. Use reductive alkylation with dimethylamine under inert conditions (e.g., THF, 0–5°C) to introduce the dimethylamine group. For example, describes a similar approach for synthesizing N-acetyl-9-aminoanthracene via nitro reduction and acetylation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in methanol/water to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm).
- Yield Optimization : Adjust stoichiometry of dimethylamine (1.5–2.0 equivalents) and reaction time (12–24 hours) to balance conversion and side-product formation.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use NMR (CDCl, 400 MHz) to confirm substitution patterns. The aromatic protons of the anthracene core appear as multiplets (δ 7.5–8.5 ppm), while dimethylamine protons resonate as a singlet (δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) can verify molecular weight (expected [M+H] at m/z 278.2) and fragmentation patterns.
- UV-Vis and Fluorescence : Analyze absorption (λ ~370–400 nm) and emission spectra (λ ~450–500 nm) in acetonitrile to assess photophysical properties, as seen in anthracene derivatives like LysoSensor Blue DND 192 .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its fluorescence quantum yield?
Methodological Answer:
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO transitions. Compare with experimental UV-Vis data to correlate electronic transitions with fluorescence efficiency .
- Solvent Effects : Measure quantum yields in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to evaluate solvatochromic shifts. Polar solvents may stabilize excited states, reducing quantum yield due to non-radiative decay.
- Substituent Impact : Synthesize analogs (e.g., N-methyl vs. N-ethyl) and compare photophysical data to isolate steric/electronic contributions to fluorescence.
Q. What experimental strategies resolve contradictions in reported biological activity of anthracene-based amines?
Methodological Answer:
- Biological Assay Design : Use standardized cell lines (e.g., HeLa or MCF-7) and replicate conditions (e.g., 48-hour exposure, 10 μM concentration) to ensure comparability. Reference ’s glioblastoma study, which controlled variables like tumor resection extent and adjuvant therapy timing .
- Data Normalization : Normalize cytotoxicity data to internal controls (e.g., cisplatin for anticancer assays) and account for batch-to-batch compound variability via LC-MS purity checks.
- Mechanistic Studies : Combine in vitro assays (e.g., mitochondrial membrane potential) with molecular docking to identify potential targets, as demonstrated in ’s analysis of lysosomal pH probes .
Q. How can this compound be functionalized for targeted drug delivery?
Methodological Answer:
- Conjugation Chemistry : Attach polyethylene glycol (PEG) chains via EDC/NHS coupling to the amine group to improve solubility and bioavailability. Validate conjugation efficiency via NMR (disappearance of amine proton signals).
- Targeting Moieties : Link folate or RGD peptides using click chemistry (CuAAC) for tumor-specific delivery. Monitor cellular uptake via confocal microscopy using intrinsic fluorescence .
- In Vivo Testing : Use xenograft models (e.g., murine glioblastoma) with PET/CT imaging to track biodistribution, referencing ’s survival metrics for efficacy benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
